molecular formula C10H14ClNO2 B13619350 (3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine

(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine

Cat. No.: B13619350
M. Wt: 215.67 g/mol
InChI Key: DPLYUFASQNDHNN-UHFFFAOYSA-N
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Description

(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of methanamine, substituted with chloro, ethoxy, and methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form the amine group, and finally, substitution reactions to introduce the chloro, ethoxy, and methoxy groups .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction typically produces amines.

Scientific Research Applications

(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine is unique due to the specific combination of chloro, ethoxy, and methoxy groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(3-chloro-5-ethoxy-4-methoxyphenyl)methanamine

InChI

InChI=1S/C10H14ClNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3,6,12H2,1-2H3

InChI Key

DPLYUFASQNDHNN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CN)Cl)OC

Origin of Product

United States

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